molecular formula C17H20N4O B3900381 2-methyl-N-(2-phenylethyl)-N-propyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine

2-methyl-N-(2-phenylethyl)-N-propyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B3900381
M. Wt: 296.37 g/mol
InChI Key: RPNKVWFYAKAOAD-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(2-phenylethyl)-N-propyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine” belongs to the class of oxazolo[5,4-d]pyrimidines . Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets .


Synthesis Analysis

The synthesis of oxazolo[5,4-d]pyrimidines is usually achieved via cyclization of pyrimidine derivatives resulting in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings . The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an oxazolo[5,4-d]pyrimidine core with a methyl group at the 2-position, a phenylethyl group and a propyl group attached to the nitrogen atoms .


Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving heterocycles like oxazolo[5,4-d]pyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Mechanism of Action

The mechanism of action of “2-methyl-N-(2-phenylethyl)-N-propyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine” would depend on its intended use. Oxazolo[5,4-d]pyrimidines are known to exhibit a wide range of biological activities, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

Future Directions

The future directions for research on “2-methyl-N-(2-phenylethyl)-N-propyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine” would depend on its biological activity and potential applications. Given the wide range of activities exhibited by oxazolo[5,4-d]pyrimidines, there could be potential for further exploration in various fields .

Properties

IUPAC Name

2-methyl-N-(2-phenylethyl)-N-propyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-10-21(11-9-14-7-5-4-6-8-14)16-15-17(19-12-18-16)22-13(2)20-15/h4-8,12H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNKVWFYAKAOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CC=C1)C2=C3C(=NC=N2)OC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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